Sodium 2,4-dichlorobenzoate

Übersicht

Beschreibung

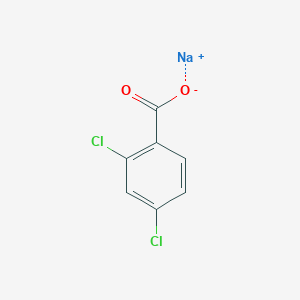

Sodium 2,4-dichlorobenzoate is a chemical compound with the molecular formula C₇H₃Cl₂NaO₂. It is the sodium salt of 2,4-dichlorobenzoic acid and is commonly used in various industrial and research applications. This compound is known for its stability and reactivity, making it a valuable substance in chemical synthesis and other scientific fields .

Wirkmechanismus

Mode of Action

It is known that benzoates, in general, can interact with various biological molecules and processes, potentially influencing cellular functions .

Biochemical Pathways

Sodium 2,4-dichlorobenzoate is a key intermediate in the aerobic biodegradation of some polychlorinated biphenyl (PCB) congeners . These are important environmental pollutants relatively resistant to biodegradation . The compound is involved in the 2,4-Dichlorobenzoate Pathway, which includes 4-chlorobenzoate, an intermediate for the preparation of dyes, fungicides, pharmaceuticals, and other organic chemicals .

Pharmacokinetics

It is known that the compound is a solid and white in color . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

It is known that the compound plays a role in the degradation of certain environmental pollutants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s role in the degradation of PCBs suggests that its action may be influenced by the presence of these pollutants in the environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 2,4-dichlorobenzoate can be synthesized through the neutralization of 2,4-dichlorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2,4-dichlorobenzoic acid in water or an appropriate solvent, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product in a solid form .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride may be used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.

Oxidation Products: Oxidation can lead to the formation of chlorinated benzoic acids.

Reduction Products: Reduction may yield less chlorinated or dechlorinated benzoates.

Wissenschaftliche Forschungsanwendungen

Sodium 2,4-dichlorobenzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on various biological targets.

Industry: It is used in the manufacture of dyes, fungicides, and pharmaceuticals

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorobenzoic Acid: The parent compound of sodium 2,4-dichlorobenzoate, used in similar applications.

2,4-Dichlorobenzyl Alcohol: Another chlorinated benzoate derivative with antiseptic properties.

2,4-Dichlorobenzamide: Used in the synthesis of various organic compounds

Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its parent acid. This makes it more versatile in various chemical and industrial applications .

Biologische Aktivität

Sodium 2,4-dichlorobenzoate is an organic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and antioxidant effects, supported by relevant case studies and research findings.

This compound is a salt derived from 2,4-dichlorobenzoic acid. Its molecular formula is , and it is commonly used in various biochemical applications due to its solubility in water and stability under physiological conditions.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. A notable investigation assessed the anticancer effects of chalcone derivatives containing the 2,4-dichlorobenzenesulfonamide moiety, which demonstrated significant cytotoxicity against various cancer cell lines such as cervical (HeLa), leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent activity against cancer cells .

The mechanism underlying the anticancer activity involves:

- Cell Cycle Arrest : Compounds derived from this compound induced cell cycle arrest in the subG0 phase, indicating apoptosis.

- Mitochondrial Membrane Depolarization : This process was linked to the activation of caspases-8 and -9, crucial for apoptotic signaling pathways.

- Antioxidant Activity : The compounds exhibited significant antioxidant properties by inhibiting DPPH and ABTS radicals, which may contribute to their anticancer effects .

Antibacterial Activity

This compound has also shown promising antibacterial properties. Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria. The sulfonamide moiety present in related compounds enhances their ability to inhibit bacterial growth by interfering with essential enzymatic processes.

Research Findings

In vitro assays have indicated that this compound derivatives can inhibit bacterial strains effectively. For instance, derivatives showed comparable inhibitory effects to known antibacterial agents like oleanolic acid with IC50 values around 25 µg/mL .

Antioxidant Properties

The antioxidant capacity of this compound is noteworthy. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This property not only supports its anticancer effects but also suggests potential applications in treating oxidative stress-related diseases.

Case Studies

- Chalcone Derivatives Study : A study focused on chalcone derivatives containing the sulfonamide group revealed their ability to inhibit neutrophil elastase and showcased significant anticancer activity across multiple cell lines .

- Antibacterial Testing : Another research effort evaluated the antibacterial efficacy of this compound against various pathogens and confirmed its potential as a therapeutic agent in treating bacterial infections .

Eigenschaften

IUPAC Name |

sodium;2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYLSIXULOLXJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635716 | |

| Record name | Sodium 2,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38402-11-8 | |

| Record name | Benzoic acid, 2,4-dichloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038402118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dichloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.